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molecular formula C4H5BrN2O2S B047002 2-Aminothiazole-4-carboxylic acid hydrobromide CAS No. 112539-08-9

2-Aminothiazole-4-carboxylic acid hydrobromide

Cat. No. B047002
M. Wt: 225.07 g/mol
InChI Key: DZRNWHJFOOMUGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07709471B2

Procedure details

2-Aminothiazole-4-carboxylate hydrobromide salt (Chempacific; 1.13 g, 5.02 mmol), HATU (2.87 g, 7.53 mmol) and 4-amino-1-methylpiperidine (0.86 g, 7.53 mmol) were stirred in DMF (5 mL) and DIPEA (5.2 mL, 30.12 mmol) added. The mixture was stirred at room temperature overnight. The reaction mixture was concentrated and the residue taken up in methanol, absorbed onto an SCX column, washed with methanol and eluted with ammonia in methanol. Product containing fractions were combined, evaporated and the residue and further purified by column chromatography (5% 7N NH3 in MeOH/DCM) Product containing fractions were combined and evaporated to give the title compound as a yellow solid (635 mg, 53%).
Quantity
1.13 g
Type
reactant
Reaction Step One
Name
Quantity
2.87 g
Type
reactant
Reaction Step One
Quantity
0.86 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
5.2 mL
Type
reactant
Reaction Step Two
Yield
53%

Identifiers

REACTION_CXSMILES
Br.[NH2:2][C:3]1[S:4][CH:5]=[C:6]([C:8]([OH:10])=O)[N:7]=1.CN(C(ON1N=NC2C=CC=NC1=2)=[N+](C)C)C.F[P-](F)(F)(F)(F)F.[NH2:35][CH:36]1[CH2:41][CH2:40][N:39]([CH3:42])[CH2:38][CH2:37]1.CCN(C(C)C)C(C)C>CN(C=O)C>[NH2:2][C:3]1[S:4][CH:5]=[C:6]([C:8]([NH:35][CH:36]2[CH2:41][CH2:40][N:39]([CH3:42])[CH2:38][CH2:37]2)=[O:10])[N:7]=1 |f:0.1,2.3|

Inputs

Step One
Name
Quantity
1.13 g
Type
reactant
Smiles
Br.NC=1SC=C(N1)C(=O)O
Name
Quantity
2.87 g
Type
reactant
Smiles
CN(C)C(=[N+](C)C)ON1C2=C(C=CC=N2)N=N1.F[P-](F)(F)(F)(F)F
Name
Quantity
0.86 g
Type
reactant
Smiles
NC1CCN(CC1)C
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
5.2 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
CUSTOM
Type
CUSTOM
Details
absorbed onto an SCX column
WASH
Type
WASH
Details
washed with methanol
WASH
Type
WASH
Details
eluted with ammonia in methanol
ADDITION
Type
ADDITION
Details
Product containing fractions
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
the residue and further purified by column chromatography (5% 7N NH3 in MeOH/DCM) Product
ADDITION
Type
ADDITION
Details
containing fractions
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
NC=1SC=C(N1)C(=O)NC1CCN(CC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 635 mg
YIELD: PERCENTYIELD 53%
YIELD: CALCULATEDPERCENTYIELD 52.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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